N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid

Description

Properties

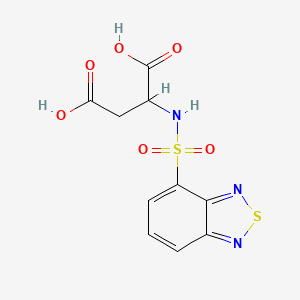

Molecular Formula |

C10H9N3O6S2 |

|---|---|

Molecular Weight |

331.3 g/mol |

IUPAC Name |

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)butanedioic acid |

InChI |

InChI=1S/C10H9N3O6S2/c14-8(15)4-6(10(16)17)13-21(18,19)7-3-1-2-5-9(7)12-20-11-5/h1-3,6,13H,4H2,(H,14,15)(H,16,17) |

InChI Key |

REKIKUCFIGFNSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with aspartic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted benzothiadiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes and organic solar cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on sulfonamide-linked heterocycles or amino acid derivatives. Below is a detailed analysis:

Aspartic Acid Derivatives with Heterocyclic Substituents

N-(α-Diethoxyphosphorylcyclopropylcarbonyl)Aspartic Acid (3d)

- Structure : Aspartic acid linked to a cyclopropylcarbonyl group with a diethoxyphosphoryl substituent .

- Researchers hypothesize that ester groups at the phosphorus component may hinder bioactivity .

(2,1,3-Benzothiadiazol-4-ylsulfonyl)AminoAcetic Acid

- Structure: Benzothiadiazole-sulfonyl group attached to phenylacetic acid (an aromatic amino acid analog) .

- Status : Discontinued commercial product; reasons unspecified but may relate to synthesis challenges or stability issues .

- Comparison : Replacing phenylacetic acid with aspartic acid increases hydrophilicity due to aspartic acid’s carboxylate groups, which could enhance aqueous solubility and alter pharmacokinetics.

Data Table: Key Comparative Features

| Compound Name | Core Structure | Substituent Group | Biological Activity | Key Notes | Reference |

|---|---|---|---|---|---|

| N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)aspartic acid | Aspartic acid | Benzothiadiazole-sulfonyl | Not reported | Hypothesized improved solubility | - |

| N-(α-Diethoxyphosphorylcyclopropylcarbonyl)aspartic acid (3d) | Aspartic acid | Cyclopropylcarbonyl phosphoryl | No cytotoxicity (cancer cell lines) | Ester groups may limit activity | [2] |

| (2,1,3-Benzothiadiazol-4-ylsulfonyl)AminoAcetic Acid | Phenylacetic acid | Benzothiadiazole-sulfonyl | Not reported | Discontinued product | [3] |

| 4-Amino-N-(1,3-Thiazol-2-yl)Benzenesulfonamide | Benzenesulfonamide | Thiazole | Antimicrobial | Marketed as Sulfathiazole | [1] |

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- The benzothiadiazole-sulfonyl group may enhance electronic interactions with biological targets compared to thiazole or phosphoryl substituents.

- Aspartic acid’s carboxylates could improve solubility but may reduce membrane permeability compared to phenylacetic acid derivatives.

- Biological Activity: No cytotoxicity was observed in phosphorylated aspartic acid analogs (e.g., 3d), suggesting that the benzothiadiazole-sulfonyl variant might require hydrolysis or alternative modifications for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.